Lycoclavanol
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Overview
Description
Preparation Methods
Lycoclavanol can be synthesized through specific synthetic routes and reaction conditions. One method involves the extraction from Lycopodium japonicum, where the dried whole plants are processed to isolate the compound . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
Lycoclavanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate these transformations. Major products formed from these reactions include derivatives of this compound, such as 16-oxoserratriol and 16-oxo-lycoclavanol .
Scientific Research Applications
Lycoclavanol has a wide range of scientific research applications. In chemistry, it is studied for its unique triterpenoid structure and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound is investigated for its neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral properties . These properties make it a candidate for developing treatments for diseases such as Alzheimer’s disease and various cancers .
Mechanism of Action
The mechanism of action of Lycoclavanol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and neuroprotection . The exact molecular targets and pathways are still under investigation, but its bioactivity suggests significant therapeutic potential .
Comparison with Similar Compounds
Lycoclavanol can be compared with other similar compounds, such as lycoclaninol, alpha-onocerin, and 3-epithis compound . These compounds share structural similarities but differ in their specific bioactivities and therapeutic potentials. This compound is unique due to its specific triterpenoid structure and the range of biological activities it exhibits .
Properties
IUPAC Name |
(3S,6R,7S,8R,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-HGUPHKDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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